molecular formula C18H18N4OS2 B6531115 1-(4-methylphenyl)-3-{5-[(2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea CAS No. 922642-98-6

1-(4-methylphenyl)-3-{5-[(2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea

Cat. No.: B6531115
CAS No.: 922642-98-6
M. Wt: 370.5 g/mol
InChI Key: QEVCXKNUIYJVET-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-3-{5-[(2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea is a useful research compound. Its molecular formula is C18H18N4OS2 and its molecular weight is 370.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.09220356 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been found to targetDihydrofolate reductase (DHFR) , an enzyme involved in the tetrahydrofolate synthesis pathway . This pathway is crucial for DNA synthesis and cell growth, making DHFR a common target for antimicrobial and anticancer drugs .

Mode of Action

Based on the structure and known actions of similar compounds, it may interact with its target enzyme, potentially inhibiting its function and affecting the tetrahydrofolate synthesis pathway .

Biochemical Pathways

The compound likely affects the tetrahydrofolate synthesis pathway by inhibiting DHFR . This inhibition can disrupt DNA synthesis and cell growth, potentially leading to cell death. The exact downstream effects would depend on the specific cell type and the compound’s concentration.

Pharmacokinetics

Similar compounds are often well-absorbed and widely distributed throughout the body . The metabolism and excretion of these compounds can vary, potentially affecting their bioavailability and therapeutic efficacy .

Result of Action

The result of the compound’s action would likely be the inhibition of cell growth and proliferation due to the disruption of the tetrahydrofolate synthesis pathway . This could lead to cell death, particularly in rapidly dividing cells.

Action Environment

Environmental factors, such as pH, temperature, and the presence of other substances, can influence the compound’s action, efficacy, and stability. For example, the compound’s activity might be affected by the oxidation conditions

Properties

IUPAC Name

1-(4-methylphenyl)-3-[5-(2-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS2/c1-13-7-9-15(10-8-13)19-16(23)20-17-21-22-18(25-17)24-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVCXKNUIYJVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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